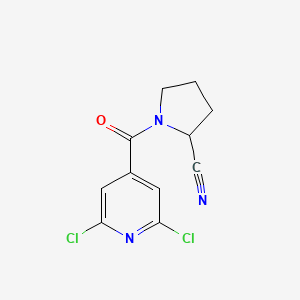
2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been studied extensively as a potential therapeutic agent for cancer treatment due to its ability to modulate the immune system.
Mecanismo De Acción
2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide works by blocking the adenosine A2A receptor, which is expressed on immune cells. Adenosine is a molecule that is produced by cancer cells and can suppress the immune response. By blocking the A2A receptor, 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide can enhance the activity of immune cells and promote an anti-tumor immune response.
Biochemical and Physiological Effects:
2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It can increase the production of cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which are important for immune cell activation. 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide can also enhance the proliferation and activity of T cells and natural killer cells, which are important for eliminating cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide in lab experiments is its specificity for the adenosine A2A receptor. This allows researchers to selectively target this receptor and study its effects on the immune system. However, one limitation of using 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide is its potential off-target effects on other receptors. This can lead to unintended consequences and make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide. One area of focus is the development of more potent and selective inhibitors of the adenosine A2A receptor. This can help to improve the efficacy and safety of these drugs in cancer treatment. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide therapy. This can help to personalize treatment and improve patient outcomes. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide in different types of cancer.
Métodos De Síntesis
The synthesis of 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide involves several steps, including the reaction of 2-chloro-5-fluoro-3-nitropyridine with cyclopentylamine to form 2-chloro-N-cyclopentyl-5-fluoro-3-nitropyridine. This intermediate is then reduced using palladium on carbon to yield 2-chloro-N-cyclopentyl-5-fluoro-3-aminopyridine. The final step involves the reaction of this compound with N-methyl-3-aminocarbonylpyridine to form 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to enhance the activity of immune cells, such as T cells and natural killer cells, which can help to eliminate cancer cells. 2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O/c1-16(9-4-2-3-5-9)12(17)10-6-8(14)7-15-11(10)13/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPJJSRRQHUXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=C(N=CC(=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopentyl-5-fluoro-N-methylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6635588.png)
![2-[4-(4-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6635596.png)
![3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid](/img/structure/B6635604.png)
![5-[(4-Chloro-2-methylbenzoyl)amino]-2-fluorobenzoic acid](/img/structure/B6635613.png)
![4-Methyl-2-[(2-phenylpropanoylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B6635638.png)
![2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B6635639.png)
![2-[4-(2-Phenylpropanoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6635644.png)



![3-[(6-Fluoropyridine-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6635668.png)
![(2-Bromophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B6635685.png)

![(3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid](/img/structure/B6635697.png)